molecular formula C23H21N3O3 B2610706 N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea CAS No. 866137-51-1

N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea

Cat. No.: B2610706
CAS No.: 866137-51-1
M. Wt: 387.439
InChI Key: MIRFOWKPTRJMSL-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea” is a chemical compound with the molecular formula C23H21N3O3 . It is a derivative of benzomorpholinone .


Synthesis Analysis

The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a urea group (N,N-dibenzyl) and a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group .

Scientific Research Applications

Organic Chemistry and Synthesis

Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds provides foundational knowledge for the synthesis of complex organic molecules, including N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea. These compounds can be synthesized through the dehydration of dihydro-oxazines, obtained from cyclization reactions, and play a critical role as intermediates in organic synthesis, offering pathways to various biologically active molecules and potential pharmaceuticals (Sainsbury, 1991).

Plant Defense and Antimicrobial Activity

Benzoxazinoids, closely related to the chemical structure of interest, are known for their role in plant defense against biological threats and allelopathy. Studies highlight their potential as antimicrobial scaffolds, where the backbone of 1,4-benzoxazin-3-one derivatives exhibits promise in designing new antimicrobial compounds. These insights suggest that related urea derivatives could be explored for similar applications, indicating a potential for antimicrobial and plant protection uses (de Bruijn, Gruppen, & Vincken, 2018).

Environmental Science and Pollution Treatment

Research into redox mediators and their application in the treatment of organic pollutants underscores the relevance of urea derivatives in environmental remediation. These studies show how enzymes, in conjunction with redox mediators, can efficiently degrade pollutants in wastewater, suggesting a potential avenue for the application of urea derivatives in enhancing pollutant degradation processes (Husain & Husain, 2007).

Agriculture and Fertilizer Efficiency

In agriculture, urease inhibitors play a significant role in improving nitrogen-use efficiency by reducing the loss of ammonia from urea-based fertilizers. Studies on urease and nitrification inhibitors demonstrate the potential to enhance the sustainability of agricultural practices by minimizing nitrogen losses, indicating the relevance of research on urea derivatives for developing more efficient fertilizer formulations (Ray et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, similar compounds have been reported to inhibit the bromodomain and extra-terminal proteins (BETs), in particular BRD4, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Future Directions

The compound and its derivatives could be further optimized with respect to its potency and drug-like properties in the future . They have potential therapeutic applications in a wide variety of diseases including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Properties

IUPAC Name

1,1-dibenzyl-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22-16-29-21-12-11-19(13-20(21)25-22)24-23(28)26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRFOWKPTRJMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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